N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE
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Overview
Description
N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, sulfonyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl-sulfonyl structure, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The sulfonyl groups may participate in redox reactions, affecting cellular pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Cresol: Similar in having hydroxyl groups attached to an aromatic ring, but lacks the sulfonyl and amino groups.
4-Iodobenzoic acid: Contains an aromatic ring with a carboxyl group and iodine, but differs in functional groups and overall structure.
Uniqueness
N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE is unique due to its combination of hydroxyl, sulfonyl, and amino groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxypropyl)-4-[4-(2-hydroxypropylsulfamoyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S2/c1-13(21)11-19-27(23,24)17-7-3-15(4-8-17)16-5-9-18(10-6-16)28(25,26)20-12-14(2)22/h3-10,13-14,19-22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCOWAIDFUNWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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